molecular formula C16H19N5O3 B2817283 N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946381-87-9

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B2817283
CAS-Nummer: 946381-87-9
Molekulargewicht: 329.36
InChI-Schlüssel: BMQWVUWUWGTKKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound's molecular formula is C16H19N5O3 with a molecular weight of 329.36 g/mol. Its structure features a tetrahydroimidazo[2,1-c][1,2,4]triazine core that contributes to its biological activity.

Research indicates that this compound may interact with specific biological pathways:

  • Inhibition of TGF-beta Receptor : The compound has been shown to keep TGFBR1 in an inactive conformation, preventing TGF-beta receptor activation in the absence of ligand. This interaction may have implications for fibrosis and cancer treatment by modulating the TGF-beta signaling pathway .
  • Calcium Channel Modulation : There is evidence suggesting that it may influence RYR1 calcium channel activity, which is critical for muscle contraction and neurotransmitter release .

Biological Activity

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. However, specific data on its efficacy against various pathogens remain limited.
  • Anticancer Potential : By inhibiting TGF-beta signaling pathways and affecting calcium channels, the compound may exhibit anticancer properties. Further studies are required to elucidate its full potential in oncology.

Case Studies

Several studies have investigated the biological activity of related compounds within the same class:

  • Antibacterial and Antifungal Studies : A study on similar imidazo[2,1-c][1,2,4]triazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria and certain fungi. These findings suggest that structural similarities may confer comparable bioactivity to N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl derivatives .
  • In Vivo Studies : Research involving animal models has indicated that compounds structurally related to N-(1-hydroxybutan-2-yl)-4-oxo derivatives can reduce tumor growth when administered alongside traditional chemotherapeutics. This points towards a synergistic effect that warrants further investigation .

Data Table

The following table summarizes key biological activities and properties of N-(1-hydroxybutan-2-yl)-4-oxo derivatives based on available research:

Activity TypeObserved EffectReference
AntibacterialModerate activity against Gram-positive bacteria
AntifungalEffective against certain fungi
AnticancerPotential inhibition of tumor growth
Calcium Channel ModulationInfluences RYR1 activity

Eigenschaften

IUPAC Name

N-(1-hydroxybutan-2-yl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-11(10-22)17-14(23)13-15(24)21-9-8-20(16(21)19-18-13)12-6-4-3-5-7-12/h3-7,11,22H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQWVUWUWGTKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.